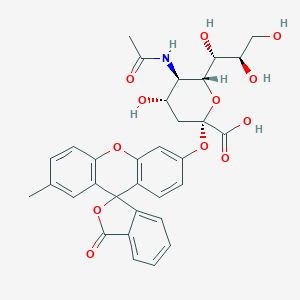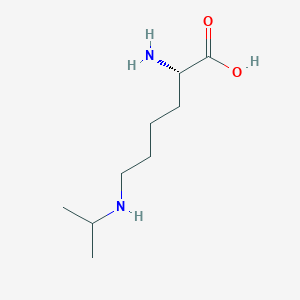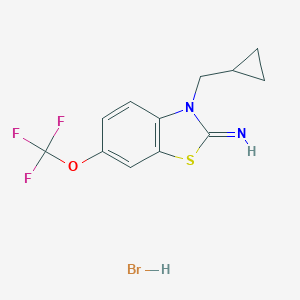![molecular formula C11H11NO3 B153912 (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile CAS No. 137378-91-7](/img/structure/B153912.png)
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. The compound belongs to the spiroketone family and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets, such as enzymes or receptors.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile can modulate various biochemical and physiological processes in the body. For example, the compound has been found to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, the compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one of the limitations of using (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies could focus on elucidating the exact mechanism of action of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile and identifying its cellular targets. Finally, future research could explore the synthesis of analogs of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile with improved biological activity and reduced toxicity.
In conclusion, (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is a chemical compound that has shown promising results in various scientific studies. Its potential applications in the field of medicinal chemistry make it a valuable tool for researchers. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with cyanoacetic acid in the presence of piperidine as a catalyst. The resulting product is then treated with acetic anhydride to form the final compound.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Propiedades
Número CAS |
137378-91-7 |
|---|---|
Nombre del producto |
(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
(2S,3R)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile |
InChI |
InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10-/m0/s1 |
Clave InChI |
RYOSBOCZVZQZJY-UWVGGRQHSA-N |
SMILES isomérico |
CCO[C@@H]1[C@@H](C2(O1)C=CC(=O)C=C2)C#N |
SMILES |
CCOC1C(C2(O1)C=CC(=O)C=C2)C#N |
SMILES canónico |
CCOC1C(C2(O1)C=CC(=O)C=C2)C#N |
Sinónimos |
1-Oxaspiro[3.5]nona-5,8-diene-3-carbonitrile,2-ethoxy-7-oxo-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)



![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
